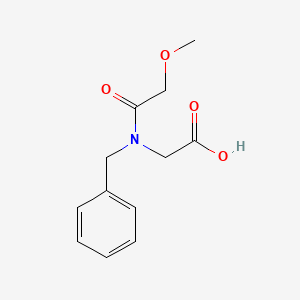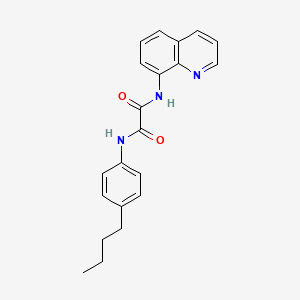![molecular formula C15H21N3O4 B6636044 N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, commonly known as FEPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. FEPP is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
FEPP exerts its biological effects by binding to specific receptors on the cell membrane, leading to the activation of various signaling pathways. FEPP has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. FEPP has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
FEPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of immune response. FEPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
FEPP has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. FEPP also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, FEPP has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for FEPP research, including the development of more efficient synthesis methods, the identification of new biological targets, and the evaluation of FEPP's efficacy in animal models. FEPP's potential applications in drug discovery and development also warrant further investigation. Additionally, the development of FEPP derivatives with improved pharmacological properties may enhance its therapeutic potential.
Synthesis Methods
FEPP can be synthesized using various methods, including the reaction of furan-2-carboxylic acid with ethylenediamine, followed by the reaction with isobutyryl chloride and pyrrolidine-3-carboxylic acid. Another method involves the reaction of furan-2-carboxylic acid with N-(2-aminoethyl)pyrrolidine, followed by the reaction with isobutyryl chloride and acetic anhydride. The yield and purity of FEPP can be improved by modifying the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
FEPP has been used in various medical research studies, including cancer research, neurodegenerative disease research, and infectious disease research. FEPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, FEPP has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, FEPP has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
properties
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)18-9-11(8-13(18)19)14(20)16-5-6-17-15(21)12-4-3-7-22-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZJWJOBIOSNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NCCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)


![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)